N-Cyano-S-methyl-N'phenylisothiourea
Overview
Description
N-Cyano-S-methyl-N'phenylisothiourea is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-cyano-N'-phenylcarbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Organic Molecular Electronic Materials
Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate and Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyanocarbamimidothioate have been synthesized for potential use as organic molecular electronic materials. Their crystal structures were determined, showing the formation of one-dimensional zigzag molecular chains and a three-dimensional network, stabilizing the crystal structures (Lu, 2011).
2. Radical Addition to Olefins
Cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins, with potential for further elaboration. A rare 1,5-nitrile translocation was observed in this study (Bagal, de Greef, & Zard, 2006).
3. Synthesis of Antimicrobial and Cytotoxic Compounds
A series of derivatives of 1H-benzimidazole were synthesized, displaying good antibacterial and cytotoxic properties in vitro. This research highlights the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2014).
4. Synthesis of Anti-Hepatitis C and Anti-SARS Agents
A one-pot, multicomponent reaction was described for synthesizing 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, showing activities such as anti-hepatitis C viral, anti-Severe Acute Respiratory Syndrome (SARS), and anti-HIV-1 integrase (Rong et al., 2012).
5. Electrophilic Cyanation of Aryl and Heteroaryl Bromides
N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, proving efficient for producing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
6. Synthesis of Antibacterial Compounds
The synthesis of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole and its antibacterial activities against various bacteria demonstrates the potential of these compounds in developing new antibacterial agents (Shu-jun, 2006).
Properties
IUPAC Name |
methyl N-cyano-N'-phenylcarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFVECDCYUJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374098 | |
Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21504-96-1 | |
Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21504-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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